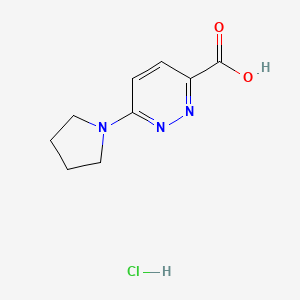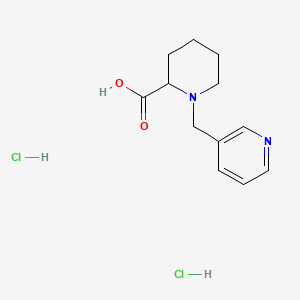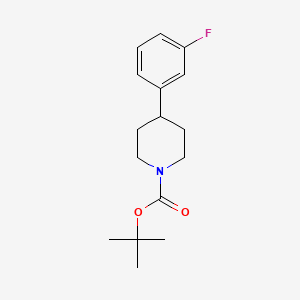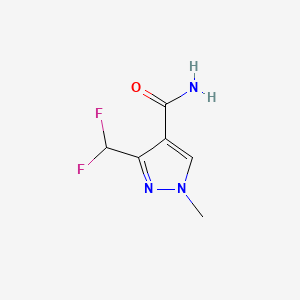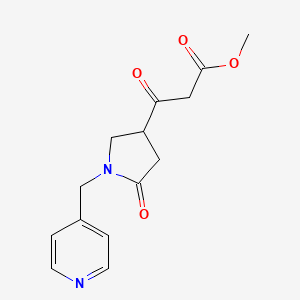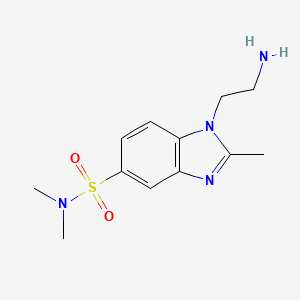
1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide
Vue d'ensemble
Description
1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide, also known as AETBS, is a synthetic organic compound that has a wide range of applications in the field of science and medicine. AETBS is a heterocyclic amine that has been used in various research studies to investigate its potential as a therapeutic agent. AETBS has been studied for its potential to modulate the activity of enzymes, receptors, and transporters, as well as its ability to act as a prodrug. In addition, AETBS has been used in laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Metal Complexes and Antimicrobial Activity
Research into metal complexes of benzimidazole-derived sulfonamides has shown promising results in antimicrobial applications. For instance, a study involving the synthesis and evaluation of metal complexes with benzimidazole-derived sulfonamide demonstrated significant antibacterial properties against a variety of bacterial strains, although no antifungal activity was observed. The study highlighted the potential of these complexes in combating bacterial infections (Ashraf et al., 2016).
Synthesis and Antimicrobial Evaluation
Several studies have focused on the synthesis of benzimidazole sulfonamides and their antimicrobial evaluation. For example, the design and synthesis of novel benzimidazole-incorporated sulfonamide analogues have been explored, with some compounds showing potent activities against Gram-positive bacteria, fungi, and Gram-negative bacteria. These studies suggest the role of these compounds in intercalating into DNA, which might block DNA replication to exert their antimicrobial activity (Zhang et al., 2017).
Dual Inhibitory Activities
Research has also been conducted on N-sulfonamide derivatives combining the inhibitory activities of different enzymes into one molecule. This includes the synthesis of N-sulfonamide 2-pyridone derivatives that exhibit significant antimicrobial activities and inhibit the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes. Such compounds represent a novel approach to antimicrobial therapy by targeting multiple pathways (Azzam et al., 2020).
Antimicrobial Mechanisms
The mechanisms of action of sulfonamide antibiotics, including their bacteriostatic rather than bactericidal effects, have been extensively studied. Sulfonamides and related compounds inhibit the synthesis of dihydrofolic acid in bacteria, an essential component for bacterial growth. The combination of sulfamethoxazole with trimethoprim, targeting two steps in the folic acid synthesis pathway, has been particularly effective in treating a variety of infections, including those in AIDS patients (Weidner-Wells & Macielag, 2003).
Propriétés
IUPAC Name |
1-(2-aminoethyl)-N,N,2-trimethylbenzimidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-9-14-11-8-10(19(17,18)15(2)3)4-5-12(11)16(9)7-6-13/h4-5,8H,6-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIGBSRBXXXDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCN)C=CC(=C2)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



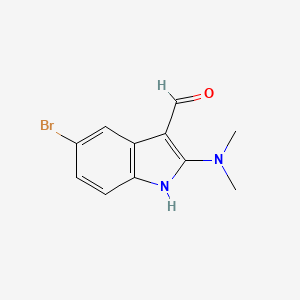

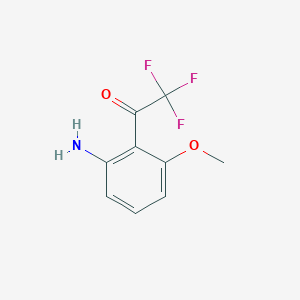
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)
![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)
